molecular formula C24H22Cl2NP B1603627 Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride CAS No. 99662-46-1

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride

Cat. No.: B1603627
CAS No.: 99662-46-1
M. Wt: 426.3 g/mol
InChI Key: JHQWTRCLYUFMSJ-UHFFFAOYSA-M
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Description

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride is a chemical compound with the molecular formula C24H21ClNP·HCl and a molecular weight of 426.32 g/mol. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with 2-pyridylmethyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified through recrystallization or other suitable methods to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The compound is produced in bulk quantities and undergoes rigorous quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts.

Scientific Research Applications

Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of catechol derivatives as fluorescent chemosensors for wide-range pH detection.

    Biology: The compound is used in the preparation of naphthalene derivatives as human cytomegalovirus (HCMV) protease inhibitors.

    Industry: The compound is used in the production of various fine chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the Wittig reaction.

    Tetraphenylphosphonium bromide: Used in similar applications as Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride.

    Trihexyltetradecylphosphonium chloride: Another phosphonium salt with applications in organic synthesis and catalysis.

Uniqueness

This compound is unique due to its specific structure, which combines the triphenylphosphine moiety with a pyridylmethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as fluorescent chemosensors and HCMV protease inhibitors.

Properties

IUPAC Name

triphenyl(pyridin-2-ylmethyl)phosphanium;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NP.2ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;;/h1-19H,20H2;2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQWTRCLYUFMSJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583771
Record name Triphenyl[(pyridin-2-yl)methyl]phosphanium chloride--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99662-46-1
Record name Triphenyl[(pyridin-2-yl)methyl]phosphanium chloride--hydrogen chloride (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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